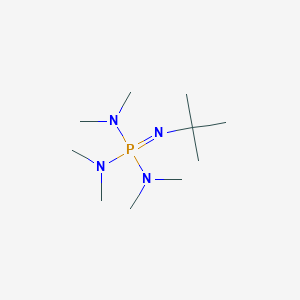

tert-Butylimino-tris(dimethylamino)phosphorane

描述

准备方法

tert-Butylimino-tris(dimethylamino)phosphorane can be synthesized through various synthetic routes. One common method involves the reaction of tris(dimethylamino)phosphine with tert-butyl isocyanate under controlled conditions . The reaction typically requires an inert atmosphere and anhydrous conditions to prevent hydrolysis and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反应分析

Deprotonation Reactions

P1-t-Bu efficiently deprotonates weakly acidic compounds, forming stable ion pairs. This property is central to its role in organic synthesis and polymerization catalysis.

Proton Transfer with Carbon Acids

P1-t-Bu reacts with nitroalkanes (e.g., MNPNP and NPNE) in tetrahydrofuran (THF), generating persistent radicals via proton abstraction. Key findings include:

-

Equilibrium Constants : For MNPNP, equilibrium constants (K) decrease with temperature (Table 1) .

-

Activation Parameters : Reactions exhibit large negative entropy values (ΔS‡ ≈ -200 J mol⁻¹ K⁻¹), indicating transition states with high structural order .

Table 1: Thermodynamic and Kinetic Parameters for Proton Transfer with MNPNP

| Base | Temp (°C) | K (dm³ mol⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) |

|---|---|---|---|---|

| BEMP | 15 | 24 ± 1 | -52 ± 3 | -155 ± 10 |

| BTPP | 15 | 357 ± 6 | -46 ± 2 | -111 ± 6 |

| P1-t-Oct | 15 | 7.6 ± 1.7 | -36 ± 1 | -106 ± 3 |

Data sourced from equilibrium and kinetic studies in THF .

Comparison with Other Bases

P1-t-Bu’s reactivity differs markedly from traditional bases:

-

vs. DBU : While DBU exhibits higher equilibrium constants (e.g., K = 2060 M⁻¹ for NPNE), P1-t-Bu’s ion pairs show weaker hydrogen bonding, evidenced by redshifted absorption bands in THF .

-

vs. BTPP : BTPP’s higher pKa (28.4) correlates with faster reaction rates (kₐ = 0.84 dm³ mol⁻¹ s⁻¹ at 25°C) .

Polymerization Catalysis

P1-t-Bu catalyzes ring-opening polymerization (ROP) of thiolactones, enabling precise control over polymer architecture.

Thiolactone ROP

In the ROP of γ-thiobutyrolactone (TBL):

-

Conversion Rates : Achieves >90% conversion within hours under mild conditions (25°C, toluene) .

-

Molecular Weight Control : Linear increase in molar mass (Mₙ) with monomer conversion, yielding poly(thioester)s (PTEs) with narrow dispersity (Đ = 1.42–1.88) .

Table 2: ROP of TBL Catalyzed by P1-t-Bu

| Solvent | [TBL]₀/[Base]₀ | Conv. (%) | Mₙ,calc (g mol⁻¹) | Mₙ,SEC (g mol⁻¹) | Đ |

|---|---|---|---|---|---|

| Toluene | 50:1 | 66 | 5,700 | 9,100 | 1.88 |

| THF | 50:1 | 73 | 7,300 | 10,900 | 1.54 |

Data from polymerization studies at 25°C .

Mechanistic Insights

-

Initiation : P1-t-Bu abstracts acidic α-hydrogens from TBL, forming a thiocarboxylate-phosphazenium ion pair .

-

End-Group Analysis : NMR and DOSY confirm α-thiocrotonate and ω-thiocarboxylate termini, ruling out cyclic polymer formation .

Comparative Reactivity in Catalysis

P1-t-Bu’s performance varies with steric and electronic factors:

科学研究应用

Chemical Properties and Characteristics

- Molecular Formula : C10H27N4P

- Molecular Weight : 234.32 g/mol

- Appearance : Colorless to pale yellow liquid

- Boiling Point : 113 °C (closed cup)

- Density : 0.979 g/mL at 25 °C

Applications in Organic Synthesis

2.1 Strong Non-Ionic Base

P1-t-Bu is predominantly utilized as a strong non-ionic base in organic synthesis. Its ability to deprotonate various substrates makes it invaluable in reactions requiring strong basic conditions.

- Case Study : In the synthesis of cyclic organic carbonates from glycerol, P1-t-Bu acts as an organocatalyst under solvent-free conditions. This method not only enhances reaction efficiency but also promotes greener chemistry practices by minimizing solvent use .

2.2 Proton Transfer Reactions

Research has demonstrated that P1-t-Bu can effectively facilitate proton transfer reactions in THF (tetrahydrofuran). This application is particularly relevant in the study of nitro compounds where P1-t-Bu serves as a proton acceptor, leading to the formation of stable products under pseudo-first-order conditions .

Catalytic Applications

3.1 Organocatalysis

P1-t-Bu has been explored as a catalyst in various organocatalytic processes due to its strong basicity and ability to stabilize transition states.

- Example : In the copolymerization of propylene oxide with succinic anhydride, P1-t-Bu enhances the catalytic activity, resulting in the formation of biodegradable polyesters. This application highlights its potential in sustainable chemistry and material science .

Material Science Applications

The unique properties of this compound have led to its use in the development of advanced materials.

4.1 Polymerization Processes

P1-t-Bu is utilized in the polymerization of various monomers, contributing to the synthesis of high-performance polymers with tailored properties.

作用机制

The mechanism of action of tert-Butylimino-tris(dimethylamino)phosphorane primarily involves its strong basicity. It can abstract protons from acidic compounds, leading to the formation of anions or radicals. These anions or radicals can then participate in further chemical reactions, such as polymerization or radical trapping . The compound’s steric hindrance also plays a role in its reactivity, making it selective for certain reactions.

相似化合物的比较

tert-Butylimino-tris(dimethylamino)phosphorane is unique due to its combination of strong basicity and steric hindrance. Similar compounds include:

2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP): Another strong base with similar basicity but different steric properties.

Phosphazene base P2-t-Bu: A related compound with a different structure and reactivity profile.

Phosphazene base P4-t-Bu: Another member of the phosphazene base family with distinct applications and properties.

These compounds share the characteristic of being strong, non-ionic bases but differ in their steric properties and specific applications.

生物活性

tert-Butylimino-tris(dimethylamino)phosphorane (tBu-P4) is a phosphazene base known for its strong basicity and unique catalytic properties in various chemical reactions. Its biological activity, while less explored than its synthetic applications, presents interesting implications in biochemistry and pharmacology. This article reviews the biological activity of tBu-P4, focusing on its mechanisms, effects on cellular systems, and potential applications.

- Molecular Formula : C10H27N4P

- CAS Number : 49778-01-0

- Structure : Composed of a tert-butylimino group bonded to three dimethylamino groups, contributing to its strong nucleophilicity and basicity.

Biological Activity Overview

The biological activity of tBu-P4 can be categorized into several key areas:

-

Cytotoxicity :

- Studies have indicated that tBu-P4 exhibits varying levels of cytotoxicity depending on the concentration and exposure time in different cell lines. For instance, research involving HepaRG cells demonstrated that nanoparticles containing tBu-P4 showed significant toxicity at higher concentrations, impacting cell viability and proliferation rates .

-

Enzyme Interactions :

- As a potent base, tBu-P4 can influence enzyme activities by altering pH levels and participating in proton transfer reactions. This property may affect metabolic pathways involving enzymes sensitive to pH changes.

- Polymerization Reactions :

Case Study 1: Cytotoxicity in HepaRG Cells

A detailed cytotoxicity assay was conducted on HepaRG cells exposed to tBu-P4-laden nanoparticles. The study measured cell viability using ATP assays over varying concentrations of tBu-P4. The results indicated:

- IC50 Values : The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM, indicating significant cytotoxic effects at this concentration.

- Mechanism : The cytotoxic effects were linked to oxidative stress pathways and apoptosis induction .

Case Study 2: Polymerization Catalysis

Research highlighted the effectiveness of tBu-P4 as a catalyst in the ROP of butylene oxide. Key findings included:

- Conversion Rates : Achieved up to 90% conversion within hours, demonstrating its efficiency compared to other catalysts.

- Molecular Weight Control : The resulting polyethers exhibited controlled molecular weights with narrow dispersity indices, suggesting potential for tailored drug delivery systems .

Comparative Table of Biological Activities

属性

IUPAC Name |

N-[tert-butylimino-bis(dimethylamino)-λ5-phosphanyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H27N4P/c1-10(2,3)11-15(12(4)5,13(6)7)14(8)9/h1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNOSHBJMBLOSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=P(N(C)C)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H27N4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400667 | |

| Record name | Phosphazene base P1-t-Bu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81675-81-2 | |

| Record name | Phosphazene base P1-t-Bu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N�-tert-Butyl-N,N,N�,N�,N�,N�-hexamethylphosphorimidic triamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。